1-((Methylsulfonyl)methyl)cyclohexanecarboxylic acid
Description
1-((Methylsulfonyl)methyl)cyclohexanecarboxylic acid is a cyclohexanecarboxylic acid derivative featuring a methylsulfonylmethyl (-CH₂SO₂CH₃) substituent. The methylsulfonyl group is a strong electron-withdrawing moiety, likely enhancing the acidity of the carboxylic acid group compared to alkyl or aryl substituents.
Properties
Molecular Formula |
C9H16O4S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
1-(methylsulfonylmethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O4S/c1-14(12,13)7-9(8(10)11)5-3-2-4-6-9/h2-7H2,1H3,(H,10,11) |
InChI Key |
YSZOGZFFTNPZOV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1(CCCCC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-((Methylsulfonyl)methyl)cyclohexanecarboxylic acid involves several steps. One common method includes the reaction of cyclohexanecarboxylic acid with methylsulfonylmethane under specific conditions to introduce the methylsulfonylmethyl group . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of advanced equipment and techniques to ensure consistent quality and high production rates.
Chemical Reactions Analysis
1-((Methylsulfonyl)methyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methylsulfonylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((Methylsulfonyl)methyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-((Methylsulfonyl)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., methylsulfonyl, fluorophenyl) increase carboxylic acid acidity and may enhance metabolic stability.
- Aromatic substituents (e.g., fluorophenyl) raise molecular weight and alter solubility, impacting bioavailability .
- Ester derivatives exhibit lower polarity and higher volatility, making them suitable for synthetic intermediates .
Pharmacokinetic Behavior
Studies on cyclohexanecarboxylic acid analogs reveal significant substituent-dependent metabolic differences:
- MCCA : Exhibits minimal glucuronidation (undetectable conjugates in serum) compared to valproic acid (VPA, 28.8% urinary glucuronides). Over 50% of MCCA’s dose is excreted via bile as conjugates, correlating with bile flow stimulation .
- CCA : Shows intermediate glucuronidation (12.0% urinary recovery) and negligible biliary excretion (<5%), suggesting substituent size and polarity influence excretion routes .
- VPA : High biliary excretion of conjugates (50+%) underscores the impact of branched alkyl chains on metabolism .
Biological Activity
1-((Methylsulfonyl)methyl)cyclohexanecarboxylic acid, with the molecular formula C9H16O4S and a molecular weight of 220.29 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C9H16O4S |
| Molecular Weight | 220.29 g/mol |
| IUPAC Name | 1-(methylsulfonylmethyl)cyclohexane-1-carboxylic acid |
| InChI Key | YSZOGZFFTNPZOV-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)CC1(CCCCC1)C(=O)O |
The biological activity of 1-((Methylsulfonyl)methyl)cyclohexanecarboxylic acid is primarily attributed to its interaction with various enzymes and cellular pathways. The compound may function as an inhibitor or activator of specific metabolic processes, influencing cellular functions such as:
- Enzyme modulation : It can alter the activity of enzymes involved in metabolic pathways.
- Cell signaling : The compound may affect signal transduction pathways, impacting cell proliferation and differentiation.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects, although specific mechanisms remain to be fully elucidated.
- Anticancer Potential : Investigations into its anticancer properties are ongoing, with some evidence pointing to its ability to induce apoptosis in cancer cells.
Case Studies and Research Findings
- Cellular Impact Studies : A study examining the effects of 1-((Methylsulfonyl)methyl)cyclohexanecarboxylic acid on neuroblastoma cells showed that the compound reduced oxygen consumption significantly, indicating a potential role in modifying mitochondrial metabolism and promoting differentiation .
- Comparative Analysis : In comparative studies with structurally similar compounds (e.g., cyclohexanecarboxylic acid), 1-((Methylsulfonyl)methyl)cyclohexanecarboxylic acid demonstrated distinct biological behaviors due to the presence of the methylsulfonylmethyl group. This modification appears to enhance its reactivity and biological efficacy compared to its analogs .
- Pharmacological Investigations : Ongoing pharmacological research is exploring its potential therapeutic applications, particularly in drug development for diseases requiring metabolic modulation or targeted therapy .
Applications in Scientific Research
The compound has several applications across different fields:
- Organic Synthesis : It serves as an intermediate in synthesizing complex organic molecules.
- Biochemical Probes : Its unique structure allows it to be used as a biochemical probe in various experimental setups.
- Pharmaceutical Development : Research is focused on leveraging its biological activities for developing new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
